Lucanthone

Autophagy inhibition Breast cancer Cathepsin D

Procure Lucanthone (≥98% purity) to access a uniquely differentiated, polypharmacological tool compound. Unlike chloroquine, it offers ~9-fold greater autophagy inhibition potency (IC50 7.2 μM vs. 66 μM) without established ocular toxicity liabilities. It uniquely inhibits both APE1 (IC50 5 μM) and topoisomerase II, making it a superior choice for DNA repair and radiosensitization studies. Critically, it is non-mutagenic in bacterial systems unlike its metabolite hycanthone, ensuring experimental reproducibility. Standardized solubility (33 mg/mL in DMSO) guarantees reliable in vitro preparation.

Molecular Formula C20H24N2OS
Molecular Weight 340.5 g/mol
CAS No. 479-50-5
Cat. No. B1684464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucanthone
CAS479-50-5
SynonymsLucanthone monohydrochloride;  NCIMech000830;  CCRIS 1106;  AIDS013879;  AIDS-013879;  Thiaxanthenone;  miracil D.
Molecular FormulaC20H24N2OS
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O
InChIInChI=1S/C20H24N2OS/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3
InChIKeyFBQPGGIHOFZRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.15e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lucanthone (CAS 479-50-5): Thioxanthenone DNA Intercalator with Autophagy Inhibitor and Radiation Sensitizer Differentiation


Lucanthone (Miracil D, CAS 479-50-5) is a thioxanthen-9-one derivative with a 4-methyl substituent and a 2-[(diethylamino)ethyl]amino side chain [1]. Initially developed as an antischistosomal agent, it has been largely supplanted in that indication by its active metabolite hycanthone and subsequently by praziquantel [2]. The compound functions as a DNA intercalator with inhibition of topoisomerase II and the base excision repair enzyme apurinic/apyrimidinic endonuclease 1 (APE1) [3]. Critically, lucanthone has been repurposed as a novel autophagy inhibitor and radiation sensitizer, with phase II clinical investigation in glioblastoma multiforme [4].

Why Lucanthone Cannot Be Replaced by Generic Thioxanthenones or Autophagy Inhibitors


Lucanthone exhibits a polypharmacology profile that distinguishes it from both structural analogs and functional alternatives. Its closest congener hycanthone, while more potent as an antischistosomal agent, is a potent frameshift mutagen in Salmonella typhimurium, whereas lucanthone is non-mutagenic in this bacterial system [1]. In the autophagy inhibitor class, chloroquine and hydroxychloroquine are clinically used but carry established ocular toxicity liabilities; lucanthone demonstrates approximately 9-fold greater potency in reducing breast cancer cell viability [2]. Furthermore, lucanthone is a prodrug requiring metabolic activation, meaning its in vivo pharmacology cannot be replicated by direct administration of its metabolites without altering efficacy and toxicity profiles [3]. These compound-specific characteristics preclude simple substitution with in-class alternatives without compromising experimental reproducibility or therapeutic outcomes.

Lucanthone Quantitative Differentiation Evidence: Comparator-Based Analysis


Autophagy Inhibitor Potency: Lucanthone vs. Chloroquine Direct Comparison

In a direct head-to-head comparison, lucanthone demonstrated significantly greater potency than the clinically used autophagy inhibitor chloroquine (CQ) in reducing breast cancer cell viability. Lucanthone inhibited autophagy as evidenced by LC3-II processing and p62/SQSTM1 accumulation, with cell death mediated via cathepsin D accumulation and lysosomal membrane permeabilization [1].

Autophagy inhibition Breast cancer Cathepsin D Apoptosis

APE1 Enzyme Inhibition: Lucanthone IC50 Quantification

Lucanthone inhibits the DNA repair enzyme apurinic/apyrimidinic endonuclease 1 (APE1), a critical component of the base excision repair pathway. This inhibition is mechanistically linked to its radiosensitizing properties .

DNA repair APE1 inhibition Base excision repair Radiosensitization

Mutagenicity Differential: Lucanthone vs. Hycanthone

Lucanthone (Miracil D) and its 4-hydroxymethyl analog hycanthone were directly compared for mutagenic activity. Despite both compounds inhibiting bacterial growth at approximately equimolar concentrations and both being mutagenic in T4 phage, lucanthone is non-mutagenic for Salmonella typhimurium, whereas hycanthone induces frameshift mutations in this system in a dose-dependent manner [1].

Mutagenicity Genotoxicity Frameshift mutation Safety pharmacology

In Vivo Antischistosomal Activity: Hycanthone Superiority Over Lucanthone

Lucanthone is a prodrug that undergoes metabolic conversion to its active 4-hydroxymethyl metabolite hycanthone. Direct comparative studies reveal that hycanthone is substantially more potent than lucanthone when administered orally [1]. This potency differential is consistent with lucanthone's prodrug status and may inform selection decisions for antiparasitic research applications.

Schistosomiasis Antiparasitic In vivo efficacy Prodrug metabolism

Solubility Profile for In Vitro and In Vivo Formulation Planning

Lucanthone exhibits distinct solubility characteristics that are critical for experimental design. The compound is insoluble in water but demonstrates good solubility in organic solvents commonly used for in vitro and in vivo stock solution preparation .

Solubility Formulation DMSO solubility Ethanol solubility

Phase II Clinical Investigation in Glioblastoma Multiforme

Lucanthone has advanced to phase II clinical evaluation as an adjunct to radiation therapy and temozolomide for primary glioblastoma multiforme (GBM), reflecting its development as a radiation sensitizer [1]. The compound inhibits post-radiation DNA repair in tumor cells via APE1 and topoisomerase II inhibition [2].

Glioblastoma Radiation sensitizer Clinical trial Temozolomide

Lucanthone Application Scenarios: Evidence-Based Use Cases


Autophagy Inhibition Studies Requiring Chloroquine Alternative

Lucanthone is indicated for autophagy inhibition experiments where chloroquine or hydroxychloroquine are unsuitable due to potency limitations or toxicity concerns. With a mean IC50 of 7.2 μM in breast cancer models versus 66 μM for chloroquine [1], lucanthone provides approximately 9-fold greater in vitro potency. Researchers can leverage this potency advantage to achieve autophagy inhibition at lower concentrations, potentially reducing off-target effects. The compound's mechanism involves LC3-II processing and p62/SQSTM1 accumulation with downstream cathepsin D-mediated apoptosis [1].

DNA Repair Inhibition and Radiosensitization Research

Lucanthone serves as a tool compound for investigating APE1-dependent base excision repair inhibition and topoisomerase II-mediated DNA damage. With an IC50 of 5 μM for APE1 inhibition in depurinated plasmid DNA assays [1], the compound provides a quantifiable benchmark for DNA repair studies. The compound has been evaluated clinically as a radiation sensitizer in glioblastoma [2], supporting its use in translational studies examining combination strategies with ionizing radiation or DNA-damaging chemotherapeutics.

Thioxanthenone Structure-Activity Relationship Studies

Lucanthone is the parent compound of the thioxanthenone class and serves as a reference standard for structure-activity relationship (SAR) investigations. Its differentiation from hycanthone in terms of potency (hycanthone is 3-9× more potent orally in antischistosomal models [1]) and mutagenicity (lucanthone is non-mutagenic in Salmonella while hycanthone is mutagenic [2]) provides clear comparative benchmarks for evaluating novel thioxanthenone derivatives. Researchers synthesizing or screening analog libraries can use lucanthone as a baseline comparator to contextualize potency, safety, and pharmacokinetic findings.

In Vitro Oncology Studies with Defined Solubility Parameters

Lucanthone is appropriate for in vitro cancer cell line studies requiring compounds with established solubility parameters. The compound dissolves at 33 mg/mL (96.92 mM) in DMSO and 68 mg/mL (199.71 mM) in ethanol, but is water-insoluble [1]. These defined solubility characteristics enable precise stock solution preparation and experimental replication across laboratories. Researchers should account for final DMSO concentrations in cell culture and consider using the provided CMC-Na suspension protocol (≥5 mg/mL homogeneous suspension [1]) for in vivo studies requiring aqueous-compatible formulations.

Technical Documentation Hub

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